2,3-Dichloro-4-methoxyphenylacetic acid
Description
2,3-Dichloro-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative characterized by two chlorine atoms at the 2- and 3-positions of the aromatic ring and a methoxy group at the 4-position.
Properties
Molecular Formula |
C9H8Cl2O3 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(2,3-dichloro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-6-3-2-5(4-7(12)13)8(10)9(6)11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
KJKZKYJZDDZMNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 2,3-dichloro-4-methoxyphenylacetic acid and related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not explicitly provided | C₉H₇Cl₂O₃ | 2-Cl, 3-Cl, 4-OCH₃ | Carboxylic acid, chloro, methoxy |
| 3,4-Dichloro-α-methoxyphenylacetic acid | 13911-20-1 | C₉H₇Cl₃O₂ | 3-Cl, 4-Cl, α-OCH₃ | Carboxylic acid, chloro, methoxy |
| (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethane (Tienilic acid) | 180-05-0 | C₁₀H₈Cl₂O₂S | 2-Cl, 3-Cl, 4-OCH₃, thienyl | Thienyl, chloro, methoxy |
| 4-Ethoxy-3-methoxyphenylacetic acid | 93-40-3 | C₁₁H₁₄O₄ | 4-OCH₂CH₃, 3-OCH₃ | Carboxylic acid, ethoxy, methoxy |
| 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid | 1345472-32-3 | C₁₅H₁₃ClO₃ | Biphenyl with 2-Cl, 4-OCH₃ | Carboxylic acid, chloro, methoxy |
| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (Homovanillic acid) | 306-08-1 | C₉H₁₀O₄ | 4-OH, 3-OCH₃ | Carboxylic acid, hydroxy, methoxy |
Key Observations :
- Chlorine Substitution: The presence of chlorine atoms in this compound and its analogs enhances electronegativity and steric bulk compared to non-chlorinated derivatives like homovanillic acid .
- Biphenyl vs. Monocyclic Systems: The biphenyl structure in 3-(2-chloro-4-methoxyphenyl)phenylacetic acid increases molecular weight (276.71 g/mol vs. ~215 g/mol for monocyclic analogs), likely reducing aqueous solubility but enhancing membrane permeability .
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- This compound : Predicted high lipophilicity (LogP ~2.5–3.0) due to chloro and methoxy groups. Aqueous solubility is likely low (<1 mg/mL) .
- 4-Ethoxy-3-methoxyphenylacetic acid : LogP ~1.8 (lower than chlorinated analogs), with moderate solubility in polar solvents due to ethoxy and methoxy groups .
- Homovanillic acid : Higher solubility in water (LogP ~1.2) due to the hydroxyl group, which enhances hydrogen bonding .
Pharmacological Activity
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